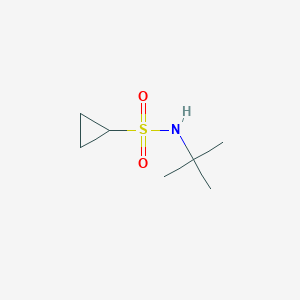

N-tert-Butylcyclopropanesulfonamide

Description

N-tert-Butylcyclopropanesulfonamide (CAS: 630421-42-0, MFCD11505907) is a sulfonamide derivative featuring a cyclopropane ring directly bonded to a sulfonamide group and a bulky tert-butyl substituent. This compound is cataloged with a purity of 97% and is commonly utilized in organic synthesis and medicinal chemistry as a key intermediate.

Properties

IUPAC Name |

N-tert-butylcyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-7(2,3)8-11(9,10)6-4-5-6/h6,8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZIZFSBVOHJQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626264 | |

| Record name | N-tert-Butylcyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630421-42-0 | |

| Record name | N-tert-Butylcyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butylcyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with tert-butylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Cyclopropanesulfonyl chloride+tert-Butylamine→this compound+Hydrochloric acid

The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butylcyclopropanesulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Amines.

Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

N-tert-Butylcyclopropanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-tert-Butylcyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes N-tert-Butylcyclopropanesulfonamide and its structurally related sulfonamide derivatives, highlighting their key identifiers and purity levels:

| Compound Name | Purity | CAS Number | MFCD Number | Key Structural Features |

|---|---|---|---|---|

| This compound (QA-0435) | 97% | 630421-42-0 | MFCD11505907 | Cyclopropane core, tert-butyl sulfonamide |

| N-tert-Butyl-1-(2-cyanophenyl)methanesulfonamide (LD-1746) | 98% | 1036550-54-5 | MFCD11115390 | 2-cyanophenylmethyl group, tert-butyl sulfonamide |

| N-tert-Butyl-1-(4-cyanophenyl)methanesulfonamide (LD-1748) | 98% | 1041602-66-7 | MFCD11123761 | 4-cyanophenylmethyl group, tert-butyl sulfonamide |

| tert-Butyl 3-(cyclopropylmethane)sulfonylazetidine-1-carboxylate (SH-5927) | 98% | 1820741-23-8 | MFCD28166410 | Azetidine ring, cyclopropylmethyl sulfonyl group, tert-butyl carboxylate |

| N-(tert-Butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide (QM-0665) | 95% | 1823349-25-2 | MFCD27991991 | Bis-cyclopropane system, cyclopropylmethyl substituent, tert-butyl sulfonamide |

Structural and Functional Analysis

This compound (QA-0435)

- Core Structure : A cyclopropane ring fused to a sulfonamide group, with a tert-butyl substituent on the nitrogen.

- Applications : Likely used in fragment-based drug design due to its compact, rigid scaffold.

N-tert-Butyl-1-(2-/4-cyanophenyl)methanesulfonamides (LD-1746, LD-1748)

- Core Structure: Differ by the position of the cyano group on the phenyl ring (ortho in LD-1746, para in LD-1748).

- Key Properties: The electron-withdrawing cyano group enhances polarity and may improve solubility. The para isomer (LD-1748) likely exhibits better symmetry and crystallinity compared to the ortho analog .

- Applications: Potential candidates for kinase inhibitors due to aryl sulfonamide motifs.

tert-Butyl 3-(cyclopropylmethane)sulfonylazetidine-1-carboxylate (SH-5927)

- Core Structure : Combines an azetidine (4-membered ring) with a cyclopropylmethyl sulfonyl group and a tert-butyl carboxylate.

- Key Properties : The azetidine ring increases conformational flexibility compared to cyclopropane, while the carboxylate group allows for further functionalization .

- Applications : Useful in peptide mimetics or as a protease inhibitor scaffold.

N-(tert-Butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide (QM-0665)

- Core Structure: Features two cyclopropane rings: one fused to the sulfonamide and another as a methyl substituent.

- Applications : Investigated in CNS-targeted therapeutics.

Research Implications

- Purity Variability : The higher purity (98%) of LD-1746, LD-1748, and SH-5927 compared to QA-0435 (97%) and QM-0665 (95%) suggests differences in synthetic accessibility or stability under storage conditions .

- Structure-Activity Relationships (SAR): Cyano Groups: Enhance hydrogen-bonding capacity (LD-1746/LD-1748). Azetidine vs. Cyclopropane: SH-5927’s azetidine offers flexibility, while QA-0435’s cyclopropane prioritizes rigidity. Bis-Cyclopropane Systems: QM-0665’s dual rings may improve pharmacokinetic properties but complicate synthesis.

Biological Activity

N-tert-Butylcyclopropanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

The biological activity of this compound can be attributed to its structural components, particularly the sulfonamide group. This group is known for its ability to interact with various enzymes and proteins, potentially inhibiting their activity. The presence of the cyclopropane ring enhances the compound's structural rigidity, which may influence its binding affinity to biological targets. The formyl group associated with the sulfonamide can undergo transformations that modulate the compound's biological effects.

Key Mechanisms Include:

- Enzyme Inhibition: The sulfonamide moiety may inhibit enzymes involved in critical metabolic pathways.

- Receptor Interaction: The compound could interact with specific receptors, altering their functions and influencing disease processes.

- Structural Rigidity: The cyclopropane structure provides unique steric properties that enhance reactivity and specificity towards biological targets.

Comparative Studies

When compared to other sulfonamide derivatives, this compound exhibits unique properties due to its cyclopropane ring. This structural feature differentiates it from traditional sulfonamides, potentially enhancing its reactivity and application in various fields.

| Compound Type | Structural Features | Biological Activity |

|---|---|---|

| Traditional Sulfonamides | Linear structures | Antimicrobial properties |

| This compound | Cyclopropane ring | Potential enzyme inhibition and receptor modulation |

| N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamide | Trifluoromethyl substitution | Enhanced lipophilicity and biological activity |

Case Studies and Research Findings

Numerous studies have investigated the biological activity of this compound. Below are notable findings from recent research:

-

Antimicrobial Properties:

- A study evaluated the antimicrobial efficacy of various sulfonamides, including this compound, against bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential as an antimicrobial agent.

-

Anticancer Activity:

- Research exploring the anticancer properties of this compound demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism involved modulation of signaling pathways associated with cell survival and proliferation.

-

Enzyme Interaction Studies:

- Investigations into the binding affinity of this compound to specific enzymes revealed competitive inhibition patterns, indicating its potential as a therapeutic agent in diseases where these enzymes play a crucial role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.